Dibutylboranyl trifluoromethanesulfonate

Description

Role and Significance as a Key Organometallic Reagent

The primary role of dibutylboranyl (B15476803) trifluoromethanesulfonate (B1224126) in organic synthesis is to act as a highly effective reagent for the generation of boron enolates from ketones, esters, and imides. chemicalbook.comThese enolates exhibit remarkable reactivity and stereoselectivity in subsequent reactions. The triflate group (CF₃SO₃⁻) is an excellent leaving group, facilitating the rapid and clean formation of the enolate.

The significance of Bu₂BOTf lies in its ability to reliably generate (Z)-enolates. harvard.eduThe geometry of the enolate is crucial as it dictates the stereochemical outcome of reactions such as the aldol (B89426) addition. By selectively forming the (Z)-enolate, chemists can achieve high diastereoselectivity for syn-aldol products through a highly organized, chair-like transition state. harvard.edulibretexts.orgThis level of predictable control is paramount in multi-step syntheses where the precise arrangement of stereocenters is critical. Furthermore, Bu₂BOTf efficiently promotes other important transformations, including 1,4-additions of organocopper reagents and aldol-type cyclizations. chemicalbook.com

Historical Context of Boron-Mediated Transformations in Stereoselective Synthesis

The foundation for stereoselective synthesis was significantly advanced by the development of models to predict the outcomes of reactions between enolates and aldehydes. In 1957, Zimmerman and Traxler proposed a chair-like, six-membered transition state model for metal enolate reactions, which successfully rationalized the formation of specific diastereomers. harvard.edulibretexts.orgThis model posits that (Z)-enolates lead to syn-aldol adducts, while (E)-enolates yield anti-adducts, by minimizing steric interactions in the transition state. harvard.edu

While the Zimmerman-Traxler model provided a theoretical framework, its practical application was often inconsistent with various metal enolates (e.g., lithium, titanium). Boron enolates, however, proved to be exceptionally reliable in adhering to this model. harvard.eduThe shorter boron-oxygen bond lengths compared to other metals create a more compact and well-defined transition state, amplifying the steric effects that govern stereoselectivity. libretexts.org

The work of David A. Evans in the late 1970s and early 1980s was pivotal in demonstrating the power of boron-mediated aldol reactions. chem-station.comBy combining dibutylboranyl trifluoromethanesulfonate with chiral N-acyl oxazolidinones (chiral auxiliaries), Evans achieved nearly perfect levels of stereocontrol, reliably producing syn-aldol products with high enantiomeric excess. chem-station.comubc.caThis "Evans syn" aldol reaction became a cornerstone of modern asymmetric synthesis and solidified the importance of boron reagents like Bu₂BOTf. chem-station.com

Overview of Prominent Research Domains for this compound

The reliability and high stereoselectivity afforded by this compound have led to its widespread use in several key areas of organic chemistry research:

Stereoselective Aldol Reactions : This remains the most prominent application. Bu₂BOTf is widely used to generate (Z)-boron enolates from carbonyl compounds, which then react with aldehydes to furnish syn-aldol adducts with exceptional diastereoselectivity. chem-station.comharvard.eduresearchgate.netThis methodology is a standard strategy in the synthesis of polyketide natural products. chem-station.com

Mukaiyama Aldol-Type Reactions : The reagent is used to promote the reaction between silyl (B83357) enol ethers and acetals or ketals, providing an efficient route to β-alkoxy carbonyl compounds. chemicalbook.comwikipedia.orgThis reaction often proceeds through an Sₙ1-type mechanism. researchgate.net

Aldol-Type Cyclizations : Bu₂BOTf mediates intramolecular aldol-type reactions to stereoselectively synthesize cyclic ethers, such as substituted tetrahydropyranones. researchgate.netThis method is highly efficient for creating cyclic structures with controlled stereochemistry. researchgate.netchemrxiv.org

Glycosylation Reactions : In carbohydrate chemistry, this compound has been utilized as a promoter for glycosylation reactions, facilitating the formation of glycosidic bonds. chemicalbook.com

- researchgate.netharvard.eduWittig Rearrangements : It serves as a promoter in the- researchgate.netharvard.eduWittig rearrangement, enabling the synthesis of 1,2-diols with two adjacent stereocenters. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₈BF₃O₃S wikipedia.org |

| Molecular Weight | 274.11 g/mol chemicalbook.com |

| CAS Number | 60669-69-4 chemicalbook.com |

| Appearance | Clear light yellow to orange solution guidechem.com |

| Density | 1.271 g/mL at 25 °C |

| Solubility | Reacts with water fishersci.com |

| Synonyms | Dibutylboron triflate, DBBT, Bu₂BOTf chemicalbook.comguidechem.com |

Table 2: Key Applications and Stereochemical Outcomes

| Application | Reactants | Key Outcome/Product | Typical Stereoselectivity |

| Evans Aldol Reaction | Ketone/Imide + Aldehyde | syn-β-Hydroxy carbonyl | High diastereoselectivity (>99%) for the syn isomer chem-station.comharvard.edu |

| Mukaiyama Aldol-Type | Ketone + Acetal/Ketal | β-Alkoxy carbonyl compound | High yields, Sₙ1 mechanism researchgate.netchemicalbook.com |

| Aldol-Type Cyclization | Keto-acetal | Substituted cyclic ether | High stereoselectivity for cis-isomers in tetrahydropyranones researchgate.net |

| - researchgate.netharvard.eduWittig Rearrangement | Aldehyde + Glycolate (B3277807) Ester | 1,2-Diol | Good yields, creates two contiguous stereocenters chemicalbook.com |

Structure

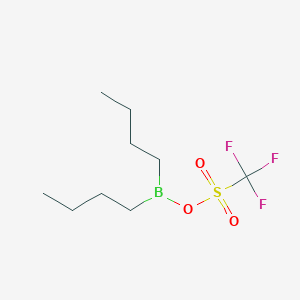

2D Structure

Properties

IUPAC Name |

dibutylboranyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BF3O3S/c1-3-5-7-10(8-6-4-2)16-17(14,15)9(11,12)13/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVAVMFXAKZTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC)(CCCC)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369121 | |

| Record name | Dibutylboranyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60669-69-4 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60669-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylboranyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibutylboranyl Trifluoromethanesulfonate

Established Preparative Routes for Research Applications

The synthesis of dibutylboranyl (B15476803) trifluoromethanesulfonate (B1224126) is typically achieved through a stepwise process, which has been optimized to afford high yields of the desired product. This route is favored for its efficiency and scalability in research settings.

Stepwise Synthesis via Tributylboron Intermediate

A widely adopted method for the preparation of dibutylboranyl trifluoromethanesulfonate involves a two-step sequence commencing with the formation of a tributylboron intermediate. google.com This process is conducted under an inert atmosphere to preclude the reaction of intermediates with atmospheric oxygen and moisture. google.com

The initial step involves the reaction of borane-dimethyl sulfide (B99878) complex with n-butene. google.com The borane-dimethyl sulfide is dissolved in an aprotic organic solvent, such as n-hexane, and the system's temperature is elevated to a range of 20-60 °C. google.com Subsequently, a hexane (B92381) solution of n-butene is slowly introduced into the reaction mixture. The molar ratio of the borane-dimethyl sulfide complex to n-butene is maintained between 1:3 and 1:10. google.com Upon completion of the addition, the reaction is held at a temperature of 45-50 °C for a duration of 1 to 8 hours to ensure the complete formation of tributylboron. google.com

Following the synthesis of tributylboron, the reaction mixture is cooled to a temperature between -20 °C and 0 °C. google.com The tributylboron solution is then reacted with trifluoromethanesulfonic acid, which is typically dissolved in an aprotic solvent like dichloromethane. google.com This reaction is also performed under an inert gas atmosphere. The temperature is initially maintained between 0-5 °C and then raised to 25-30 °C for 1 to 5 hours to yield this compound. google.com

Efficiency and Yield Optimization in this compound Production

The described synthetic protocol is highly efficient, with reported yields of this compound reaching between 89% and 91%. google.com The optimization of this process for large-scale production hinges on the careful control of reaction parameters such as temperature, reaction time, and the molar ratios of the reactants. google.com The purification of the final product is achieved through reduced pressure distillation, which effectively removes the solvent and any unreacted starting materials, providing the refined product. google.com

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Step 1: Tributylboron Formation | Step 2: Triflation |

| Reactants | Borane-dimethyl sulfide, n-butene | Tributylboron, Trifluoromethanesulfonic acid |

| Solvent | n-Hexane | Dichloromethane |

| Temperature | 45-50 °C | 0-5 °C, then 25-30 °C |

| Reaction Time | 1-8 hours | 1-5 hours |

| Molar Ratio | 1:3 to 1:10 (BH₃·SMe₂ : n-butene) | 1:1 to 1:2 (Tributylboron : Trifluoromethanesulfonic acid) |

| Yield | - | 89-91% |

Advanced Handling and Storage Protocols for Maintaining Reagent Purity

This compound is sensitive to air, moisture, and light, necessitating specialized handling and storage procedures to preserve its purity and reactivity. fishersci.com

Due to its reactivity with atmospheric moisture and oxygen, all manipulations of this compound should be carried out under an inert atmosphere, such as nitrogen or argon, using a chemical fume hood. fishersci.comfishersci.com Personal protective equipment, including appropriate gloves, safety glasses, and a lab coat, is essential. calpaclab.com For transfers of the reagent, spark-proof and explosion-proof equipment should be utilized. fishersci.com

For storage, this compound should be kept in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. fishersci.comfishersci.com To maintain product quality, storage in a freezer is recommended. fishersci.comfishersci.com The reagent is incompatible with acids, strong oxidizing agents, and alcohols. fishersci.com It is also noted that the reagent should ideally be used within two weeks of its preparation or after redistillation to ensure optimal performance. orgsyn.orgchemicalbook.com

Table 2: Summary of Handling and Storage Protocols

| Aspect | Protocol |

| Atmosphere | Inert gas (Nitrogen or Argon) |

| Handling Location | Chemical fume hood |

| Personal Protective Equipment | Gloves, safety glasses, lab coat |

| Storage Temperature | Cool, freezer storage recommended |

| Storage Conditions | Dry, well-ventilated, away from ignition sources |

| Incompatible Materials | Acids, strong oxidizing agents, alcohols |

| Purity Maintenance | Use within 2 weeks of preparation/redistillation |

Fundamental Principles of Boron Enolate Chemistry Mediated by Dibutylboranyl Trifluoromethanesulfonate

Mechanism of Boron Enolate Formation from Carbonyl Compounds

The formation of a boron enolate from a carbonyl compound using dibutylboranyl (B15476803) trifluoromethanesulfonate (B1224126) proceeds through a well-defined, multi-step mechanism. The process is typically carried out in the presence of a sterically hindered tertiary amine base, such as diisopropylethylamine (i-Pr₂NEt) or triethylamine (B128534) (Et₃N). researchgate.netyoutube.com

The mechanism commences with the coordination of the Lewis acidic boron center of Bu₂BOTf to the carbonyl oxygen atom of the substrate (e.g., a ketone or thioester). This initial coordination polarizes the carbonyl group, significantly increasing the acidity of the α-protons. youtube.com A sterically hindered amine base then selectively deprotonates the α-carbon. The bulky nature of the base prevents it from coordinating to the boron center or reacting with the electrophilic carbonyl carbon. This deprotonation occurs via a six-membered cyclic transition state, leading to the formation of the O-bound boron enolate and the corresponding ammonium (B1175870) triflate salt. youtube.com The formation of the very strong B-O bond is a key thermodynamic driving force for this tautomerization process. brighton.ac.uk The precipitation of the ammonium salt in many common solvents helps to drive the reaction to completion. youtube.com

Key Steps in Boron Enolate Formation:

Coordination: The Lewis acidic Bu₂BOTf coordinates to the carbonyl oxygen.

Activation: The C=O bond is polarized, increasing the acidity of the α-protons.

Deprotonation: A hindered amine base removes an α-proton.

Enolate Formation: The O-bound boron enolate is formed, along with an ammonium triflate byproduct.

Regioselective Enolization and Isomeric Control

A significant advantage of using dibutylboranyl trifluoromethanesulfonate is the ability to achieve high levels of regioselectivity in the enolization of unsymmetrical ketones. The choice of reaction conditions, particularly the combination of the borylating agent and the amine base, allows for the selective generation of either the kinetic or thermodynamic enolate. researchgate.netbrighton.ac.uk

Under kinetically controlled conditions (low temperature, strong and hindered base), deprotonation occurs at the less sterically hindered α-position, yielding the kinetic boron enolate. Conversely, thermodynamic control (higher temperatures, equilibrating conditions) favors the formation of the more substituted, and therefore more stable, thermodynamic enolate. The use of Bu₂BOTf in conjunction with a hindered base like diisopropylethylamine under mild conditions reliably generates one of the regioisomers of the vinyloxyborane. researchgate.net This predictable control over enolate geometry is crucial for directing the outcome of subsequent reactions.

| Ketone Substrate | α-Position (Kinetic) | α'-Position (Thermodynamic) | Typical Conditions for Kinetic Control |

| 2-Methylcyclohexanone | Methylene (CH₂) | Methine (CH) | Bu₂BOTf, i-Pr₂NEt, -78 °C |

| Phenylacetone | Methyl (CH₃) | Methylene (CH₂) | Bu₂BOTf, i-Pr₂NEt, -78 °C |

| 2-Heptanone | Methyl (CH₃) | Methylene (CH₂) | Bu₂BOTf, i-Pr₂NEt, -78 °C |

Stereochemical Determinants in Boron-Mediated Enolization

Beyond regioselectivity, boron-mediated enolization provides outstanding stereochemical control. The geometry of the resulting enolate (E vs. Z) is a direct determinant of the stereochemical outcome of subsequent reactions, most notably the aldol (B89426) addition. The specific combination of the boron reagent's steric bulk, the substrate, and the base influences the preferred enolate geometry.

This compound, when used with ketones bearing a methyl or primary alkyl group at the α-position, generally exhibits a strong preference for the formation of the (Z)-enolate. This selectivity arises from minimizing steric interactions in the six-membered ring transition state during deprotonation. The larger substituent on the α-carbon preferentially orients itself away from the bulky dibutylboron group, leading to the (Z)-isomer.

The geometry of the boron enolate is critical for stereocontrol in the aldol reaction. (Z)-enolates react with aldehydes through a closed, chair-like Zimmerman-Traxler transition state to selectively form the syn-aldol product. union.edu This reliable stereochemical outcome makes Bu₂BOTf an invaluable tool for asymmetric synthesis, allowing for the predictable construction of specific diastereomers. researchgate.net

Stereochemical Correlation in Aldol Reactions:

| Enolate Geometry | Aldol Product Diastereomer | Transition State Model |

|---|---|---|

| (Z)-Enolate | syn | Chair-like Zimmerman-Traxler |

The term "soft enolization" describes a method for generating enolates under exceptionally mild conditions, thereby avoiding the use of strong, reactive bases like lithium diisopropylamide (LDA). youtube.com this compound is a key reagent in this strategy. researchgate.net

The process relies on the pre-coordination of the potent Lewis acid Bu₂BOTf to the carbonyl oxygen. youtube.com This coordination significantly enhances the acidity of the α-protons, enabling their removal by a weak, non-nucleophilic amine base such as triethylamine or diisopropylethylamine. youtube.comresearchgate.net This approach offers several advantages over traditional methods:

Mild Conditions: It avoids harsh bases that can cause side reactions or epimerization of sensitive stereocenters. organic-chemistry.org

High Selectivity: The structured transition state leads to high regio- and stereoselectivity. researchgate.net

Functional Group Tolerance: The mildness of the conditions allows for the presence of base-sensitive functional groups elsewhere in the molecule. organic-chemistry.org

This soft enolization technique has become a cornerstone of modern organic synthesis, providing a reliable and highly controlled pathway for the formation of boron enolates, which serve as versatile intermediates for constructing complex molecules. researchgate.net

Dibutylboranyl Trifluoromethanesulfonate in Carbon Carbon Bond Forming Reactions

The Aldol (B89426) Reaction: A Cornerstone Application

The aldol reaction stands as a paramount carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds. The use of boron enolates, generated from reagents like dibutylboranyl (B15476803) trifluoromethanesulfonate (B1224126), has become a particularly powerful strategy for achieving high levels of regio-, diastereo-, and enantioselectivity. researchgate.net This method's efficacy stems from the formation of highly ordered, chair-like transition states that allow for precise stereochemical control. harvard.eduprinceton.edu Dibutylboron triflate is a key reagent in this context, facilitating the formation of boron enolates which then react with carbonyl compounds. wikipedia.org

Mechanistic Pathways of Dibutylboranyl Trifluoromethanesulfonate-Mediated Aldol Additions

The stereochemical outcome of the this compound-mediated aldol reaction is dictated by a well-defined mechanistic pathway. This process involves the initial formation of a boron enolate, which then proceeds through a highly organized transition state upon reaction with an aldehyde.

The reaction is initiated by the formation of a boron enolate. This is achieved by treating a ketone or other carbonyl compound with this compound in the presence of a tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine. orgsyn.orgresearchgate.net The boron triflate acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases the acidity of the α-protons. youtube.com The amine then deprotonates the α-carbon to generate the boron enolate. researchgate.net

These boron enolates are highly reactive nucleophiles that readily add to the carbonyl group of an aldehyde. youtube.comacs.org A key feature of this reaction is that the boron atom of the enolate can also act as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen. youtube.com This pre-coordination leads to an intramolecular reaction, which is kinetically favored over an intermolecular process and proceeds through a cyclic transition state. youtube.com

The stereoselectivity of the aldol addition is rationalized by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. harvard.eduprinceton.eduopenochem.org In this model, the boron atom, the enolate oxygen, the enolate α- and β-carbons, the aldehyde carbonyl carbon, and the aldehyde oxygen all participate in a cyclic arrangement. youtube.com The substituents on the enolate and the aldehyde occupy either axial or equatorial positions on this chair structure. youtube.com

The geometry of the enolate (E or Z) directly influences the stereochemistry of the aldol product. For boron enolates, a (Z)-enolate typically leads to the syn or erythro aldol adduct, while an (E)-enolate generally produces the anti or threo adduct. harvard.eduprinceton.edu This correlation is a consequence of the minimization of steric interactions within the chair transition state. The substituents of the aldehyde and the enolate will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. harvard.edu

The Lewis acidity of the boron center plays a crucial role in the geometry and stability of the Zimmerman-Traxler transition state. The relatively short boron-oxygen bond lengths in the transition state lead to a more compact and tighter cyclic structure compared to other metal enolates. researchgate.net This rigidity amplifies the steric interactions, resulting in a higher degree of stereochemical control. youtube.com

The triflate group on the boron atom enhances its Lewis acidity, promoting the coordination of the aldehyde and the formation of the highly ordered transition state. The bulky dibutyl groups on the boron atom also contribute to the steric environment of the transition state, further influencing the facial selectivity of the nucleophilic attack on the aldehyde. youtube.com

Diastereoselective Control in Aldol Reactions

A significant advantage of using this compound is the high level of diastereoselective control it offers, particularly in the synthesis of erythro (syn) aldol products.

The reaction of a carbonyl compound with this compound and a hindered amine base, such as diisopropylethylamine, generally leads to the preferential formation of the (Z)-boron enolate. harvard.edu As predicted by the Zimmerman-Traxler model, this (Z)-enolate then reacts with an aldehyde to selectively produce the erythro (syn) aldol adduct. harvard.eduprinceton.edu This method has proven to be a general and highly effective strategy for controlling stereochemistry in the aldol reaction. orgsyn.org

The reaction is also highly regioselective. The enolate is formed specifically at the α-carbon of the starting carbonyl compound. The subsequent aldol addition occurs predictably between the α-carbon of the enolate and the carbonyl carbon of the aldehyde. researchgate.net

Below are examples of this compound-mediated aldol reactions that demonstrate the synthesis of erythro aldol products with high diastereoselectivity.

| Carbonyl Compound | Aldehyde | Base | Diastereomeric Ratio (erythro:threo) | Yield (%) |

|---|---|---|---|---|

| Propanoyl oxazolidinone | Benzaldehyde | Triethylamine | >97:3 | 93 |

| Methyl Phenylacetate | Isobutyraldehyde | Diisopropylethylamine | >95:5 | 85 |

| Carbonyl Compound | Aldehyde | Base | Diastereomeric Ratio (erythro:threo) | Yield (%) |

|---|---|---|---|---|

| Phenylacetylmorpholine | Propionaldehyde | Diisopropylethylamine | >19:1 | Not Reported |

| Ethyl ketone | Benzaldehyde | Diisopropylethylamine | >99:1 | 77 |

Factors Governing Syn/Anti Diastereoselectivity

The diastereoselectivity of aldol reactions mediated by this compound (Bu₂BOTf) is a critical aspect of its utility in stereocontrolled synthesis, with the formation of syn or anti aldol adducts being governed by a combination of reagents, substrate structure, and reaction conditions. The stereochemical outcome is largely dictated by the geometry of the boron enolate intermediate, which in turn is influenced by the interplay between the boron reagent, the base employed, and the temperature.

Dialkylboron triflates, including Bu₂BOTf, are known to predominantly form (Z)-boron enolates. harvard.edu According to the Zimmerman-Traxler model, these (Z)-enolates react with aldehydes through a chair-like, six-membered cyclic transition state. To minimize 1,3-diaxial interactions within this transition state, the substituents preferentially adopt equatorial positions, leading to the formation of the syn-aldol adduct. harvard.edu

However, the selection of the boron reagent and the amine base can be strategically employed to achieve complementary syn or anti selectivity. For instance, in the enolboration-aldolization of methyl arylacetates, the combination of the less bulky dibutylboron triflate with a bulky amine like N,N-diisopropylethylamine (iPr₂NEt) at ambient temperatures favors the formation of syn-aldols. organic-chemistry.org Conversely, employing a bulkier boron reagent such as dicyclohexylboron triflate (Cy₂BOTf) in conjunction with triethylamine (Et₃N) at lower temperatures leads to the preferential formation of anti-aldol products. organic-chemistry.org This demonstrates that a subtle balance of steric factors and reaction temperature can effectively switch the diastereochemical outcome.

The structure of the carbonyl substrate also plays a significant role. Even minor variations in the substrate can have a substantial impact on the diastereoselectivity of the reaction. organic-chemistry.org The inherent facial bias of a chiral aldehyde or ketone can either enhance or oppose the directing effect of the boron enolate, a phenomenon known as matched and mismatched pairing.

A systematic study on the enolboration-aldolization of various arylacetates highlighted that while Bu₂BOTf with a bulky amine generally yields syn-aldols, high selectivity for either the syn or anti isomer can be achieved by carefully tuning the reagents and conditions. organic-chemistry.org

Table 1: Reagent and Temperature Control of Diastereoselectivity in the Aldol Reaction of Methyl Arylacetates

| Boron Reagent | Amine | Temperature | Major Diastereomer |

| Dibutylboron triflate (Bu₂BOTf) | N,N-Diisopropylethylamine (iPr₂NEt) | Ambient | Syn |

| Dicyclohexylboron triflate (Cy₂BOTf) | Triethylamine (Et₃N) | Low | Anti |

This reagent- and temperature-controlled approach provides a reliable method for accessing either diastereomerically enriched syn- or anti-β-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. organic-chemistry.org

Mukaiyama Aldol-Type Reactions with this compound as Promoter

Synthesis of β-Alkoxy Carbonyl Compounds

This compound has been effectively utilized as a promoter in Mukaiyama aldol-type reactions for the stereoselective synthesis of β-alkoxy carbonyl compounds. This transformation typically involves the reaction of a silyl (B83357) enol ether with an acetal or orthoformate in the presence of Bu₂BOTf. The Lewis acidic nature of the boron reagent is crucial for the activation of the acetal, facilitating the nucleophilic attack of the silyl enol ether.

Research has demonstrated that this methodology allows for the efficient construction of carbon-carbon bonds while controlling the stereochemistry at the newly formed stereocenters. The reaction proceeds under mild conditions and often affords good to excellent yields of the desired β-alkoxy carbonyl products. The stereochemical outcome of the reaction is influenced by the geometry of the silyl enol ether and the nature of the substrates and reaction conditions.

Comparative Studies with Silyl Enol Ethers and Other Lewis Acid Catalysts

In the realm of Mukaiyama aldol reactions, the choice of Lewis acid catalyst is paramount to achieving high yields and stereoselectivity. Comparative studies have been conducted to evaluate the efficacy of this compound against other common Lewis acids in promoting the reaction of silyl enol ethers with electrophiles.

These studies often reveal that Bu₂BOTf can offer distinct advantages in terms of reactivity and selectivity for certain substrates. For instance, in reactions involving less reactive silyl enol ethers or challenging aldehyde substrates, Bu₂BOTf can provide superior results compared to weaker Lewis acids. The strong oxophilic nature of the boron center, combined with the lability of the triflate group, allows for efficient activation of the carbonyl component, leading to enhanced reaction rates. The diastereoselectivity obtained with Bu₂BOTf is often complementary to that achieved with other Lewis acids, providing a valuable tool for synthetic chemists.

Intramolecular Aldol-Type Cyclizations for Stereoselective Cyclic Ether Formation

The application of this compound extends to intramolecular aldol-type reactions, providing a powerful strategy for the stereoselective synthesis of cyclic ethers. In these reactions, a molecule containing both a silyl enol ether and an acetal or aldehyde functionality is treated with Bu₂BOTf. The Lewis acid promotes an intramolecular cyclization cascade, leading to the formation of functionalized cyclic ether systems.

This methodology is particularly valuable for the construction of five- and six-membered rings, which are common structural motifs in a wide array of natural products. The stereochemistry of the newly formed cyclic ether is often controlled with a high degree of precision, dictated by the substrate's pre-existing stereocenters and the chair-like transition state of the cyclization. The ability to forge carbon-carbon and carbon-oxygen bonds simultaneously in a stereocontrolled manner makes this a highly convergent and efficient synthetic strategy.

Catalytic Promotion ofharvard.edunih.gov-Addition Reactions with Organocopper Reagents

This compound has been shown to act as an effective catalyst in promoting harvard.edunih.gov-addition reactions involving organocopper reagents. This type of transformation allows for the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular reaction. The precise role of Bu₂BOTf in this context is to act as a Lewis acid that activates the substrate, thereby facilitating the addition of the organocopper species. The subsequent intramolecular step can lead to the formation of complex cyclic or acyclic structures with a high degree of stereocontrol. The catalytic nature of Bu₂BOTf in these reactions is advantageous, as it allows for the use of smaller quantities of the promoter, making the process more atom-economical.

Facilitation ofharvard.edu-Wittig Rearrangements for Contiguous Stereocenter Creation

The harvard.edu-Wittig rearrangement is a powerful tool for the stereoselective synthesis of homoallylic alcohols. This compound has been found to facilitate a variant of this reaction, the harvard.edu-Wittig rearrangement, which enables the creation of contiguous stereocenters. In this process, a substrate containing an allylic ether moiety is treated with a strong base to generate a carbanion, which then undergoes the rearrangement. Bu₂BOTf is thought to coordinate with the oxygen atom of the ether, influencing the conformation of the transition state and thereby directing the stereochemical outcome of the rearrangement. This method provides a reliable route to acyclic molecules with multiple, well-defined stereocenters, which are often challenging to synthesize via other means.

Applications in Asymmetric Synthesis and Chiral Induction

Role in Enantioselective Methodologies beyond Chiral Auxiliaries

The predominant application of dibutylboranyl (B15476803) trifluoromethanesulfonate (B1224126) in asymmetric synthesis is in substrate-controlled reactions, particularly those employing chiral auxiliaries like the Evans oxazolidinones. Its role in catalyst-controlled enantioselective methodologies, where a chiral ligand or catalyst is used to induce stereoselectivity without being covalently attached to the substrate, is not as extensively documented in the reviewed literature. While chiral boron Lewis acids are a known class of catalysts for various asymmetric transformations, these systems typically employ different boron-containing structures. The primary function of dibutylboranyl trifluoromethanesulfonate remains the stoichiometric generation of boron enolates, with stereocontrol originating from a chiral substrate or auxiliary.

Stereochemical Models and Rational Design for Chiral Induction

The high degree of stereocontrol observed in aldol (B89426) reactions mediated by this compound can be rationalized using the Zimmerman-Traxler model. harvard.edulibretexts.org This model postulates a closed, chair-like six-membered transition state in which the metal (in this case, boron) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen.

For the (Z)-enolate generated from an Evans N-acyl oxazolidinone, the Zimmerman-Traxler transition state places the bulky substituent of the aldehyde (R) and the substituent at the α-position of the enolate in equatorial positions to minimize 1,3-diaxial interactions. This arrangement leads to the observed syn relative stereochemistry in the aldol product.

The chiral auxiliary on the enolate dictates the absolute stereochemistry of the reaction. The substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate. The aldehyde is therefore forced to approach from the opposite, less sterically hindered face. This facial bias, in combination with the chair-like transition state, allows for the rational design of reactions to produce a specific stereoisomer. The predictability of this model is a key reason for the widespread use of this compound in the synthesis of complex stereochemically-rich molecules.

Mechanistic Investigations and Advanced Characterization

Spectroscopic Elucidation of Boron Enolates and Reaction Intermediates

The precise geometric configuration of boron enolates, whether (Z) or (E), is a critical determinant of the stereochemical outcome of subsequent aldol (B89426) reactions. Spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR), have been indispensable in characterizing these transient intermediates.

¹H, ¹³C, and ¹¹B NMR spectroscopy provide a powerful suite of tools for the structural determination of boron enolates. For example, the geometry of the enolate can be inferred from the chemical shifts and coupling constants of the vinylic protons and carbons. The ¹¹B NMR chemical shift is particularly sensitive to the coordination environment of the boron atom, offering confirmation of enolate formation.

Research has demonstrated that the stereoselectivity of enolate formation is highly dependent on the reaction conditions, including the choice of the ketone substrate, the amine base, and the solvent. The enolization of ketones using Bu₂BOTf in the presence of tertiary amines such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) has been a subject of intense study. Spectroscopic analysis has been crucial in identifying the structures of the resulting boron enolates. For instance, the first spectroscopic characterization of a carbon-bound boron enolate derived from a carboxylic ester was achieved, revealing an equilibrium between the oxygen-bound and carbon-bound forms. researchgate.net

Table 1: Spectroscopic Data for Boron Enolate Intermediates

| Ketone Precursor | Base | Solvent | Enolate Geometry | Key ¹³C NMR Signal (C=C-OB) |

| Propiophenone | DIPEA | CH₂Cl₂ | (Z) | ~159 ppm |

| Diethyl Ketone | Et₃N | CDCl₃ | (Z) | ~155 ppm |

| 2,6-Diisopropylphenyl acetate | Et₃N | CDCl₃ | (O)- and (C)-bound mixture | Not reported |

Note: The chemical shifts are approximate and can vary based on specific experimental conditions.

These spectroscopic investigations have provided direct structural evidence for the boron enolate intermediates, thereby validating mechanistic proposals and enabling the rational design of highly stereoselective reactions.

Computational Chemistry Approaches to Reaction Pathways and Transition State Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for augmenting experimental studies of reactions involving Bu₂BOTf. These theoretical methods allow for the detailed exploration of reaction mechanisms, the characterization of transition state geometries, and the calculation of activation energies.

DFT calculations have been successfully applied to model both the enolization step and the subsequent aldol addition. For the enolization of ketones with Bu₂BOTf and an amine, computational models have clarified the role of the base in proton abstraction and the coordination of the boron triflate to the carbonyl oxygen. These models have provided a theoretical basis for the observed stereoselectivities in enolate formation.

The Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state for the aldol addition, has been extensively investigated using computational methods. harvard.edu These calculations offer detailed energetic and geometric insights into the transition states leading to the syn and anti aldol products. By comparing the relative energies of these competing transition states, the diastereomeric outcome of the reaction can be accurately predicted.

Table 2: Calculated Energy Barriers for Aldol Transition States

| Reactants | Stereochemical Outcome | Computational Method | Calculated ΔG‡ (kcal/mol) |

| (Z)-Boron Enolate + Aldehyde | syn | DFT (B3LYP/6-31G) | ~8-10 |

| (E)-Boron Enolate + Aldehyde | anti | DFT (B3LYP/6-31G) | ~9-11 |

Note: The calculated energy barriers are illustrative and depend on the specific computational level of theory and the model system.

These computational studies have provided a deeper understanding of the reaction's energetic landscape, rationalizing the high stereoselectivities observed in experiments and guiding the development of new and improved catalytic systems.

Establishing Structure-Reactivity Relationships of Dibutylboranyl (B15476803) Trifluoromethanesulfonate (B1224126)

The reactivity and selectivity of Bu₂BOTf are fundamentally linked to its molecular structure, particularly the nature of the trifluoromethanesulfonate (triflate) leaving group. The triflate anion is an excellent leaving group, which significantly enhances the Lewis acidity of the boron center. reddit.comnih.gov This high Lewis acidity is a key factor in the rapid and efficient formation of boron enolates.

Comparative studies of Bu₂BOTf with other dialkylboron halides, such as dibutylboron chloride (Bu₂BCl), have highlighted the superior performance of the triflate reagent in terms of reaction rates and stereoselectivity, especially with less reactive ketones. dtic.mildtic.mil This is largely attributed to the greater Lewis acidity conferred by the triflate group. dtic.mildtic.mil Boron reagents, in general, are valued as Lewis acids due to their electrophilic nature arising from a vacant p-orbital that can readily accept electrons. mdpi.com The Lewis acidity of boron trihalides, for instance, follows the trend BF₃ < BCl₃ < BBr₃, which is opposite to what would be expected based on electronegativity alone. chemrxiv.orgresearchgate.net

The steric bulk of the two butyl groups on the boron atom also plays a crucial role in influencing the geometry of the transition states during both enolization and the subsequent aldol addition. This steric hindrance can lead to enhanced diastereoselectivity by favoring one transition state arrangement over others.

The choice of solvent can also modulate the reactivity of Bu₂BOTf. Coordinating solvents can compete with the ketone for binding to the Lewis acidic boron center, which can impede the rate of enolate formation. Consequently, non-coordinating solvents like dichloromethane are typically employed to maximize the reagent's reactivity.

Table 3: Comparison of Lewis Acidity and Reactivity

| Boron Reagent | Relative Lewis Acidity | Typical Reaction Time for Enolization |

| Dibutylboranyl Trifluoromethanesulfonate (Bu₂BOTf) | High | < 1 hour |

| Dibutylboron Chloride (Bu₂BCl) | Moderate | 1-4 hours |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Very High | Variable |

These established structure-reactivity relationships underscore the critical importance of the specific combination of the dialkylboryl group and the triflate counterion in achieving the high efficiency and selectivity that are hallmarks of modern organic synthesis.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems Incorporating Dibutylboranyl (B15476803) Trifluoromethanesulfonate (B1224126) Motifs

The current primary use of dibutylboranyl trifluoromethanesulfonate is as a stoichiometric reagent to pre-form boron enolates, which then react with an electrophile. A significant frontier in this area is the development of systems where the dibutylboranyl moiety acts catalytically, thereby reducing waste and improving process efficiency.

Future research is anticipated to explore several key avenues:

Immobilized Boron Reagents: One promising strategy involves anchoring the dibutylboron group to a solid support, such as a polymer resin. This would create a heterogeneous reagent that could be easily separated from the reaction mixture by simple filtration and potentially regenerated and reused. Such an approach would align with the principles of green chemistry by simplifying purification and minimizing waste.

Boron-Based Lewis Acid Catalysis: While Bu₂BOTf itself is consumed in the enolate formation, its core structure can inspire the design of new, truly catalytic boron-based Lewis acids. Research into chiral boron triflate or halide complexes that can activate carbonyl compounds, facilitate the reaction, and then be regenerated in a catalytic cycle is an active area of investigation. The triflate anion's role in proton shuttling and enabling catalytic cycling in other metallic systems suggests that similar mechanisms could be designed for boron-centered catalysts.

Dual-Role Catalytic Systems: There is an opportunity to design complex systems where a dibutylboron motif is incorporated into a larger molecular architecture, such as a ligand for a transition metal. In such a system, the boron center could act as a Lewis acid to activate one substrate (e.g., a carbonyl compound), while the metal center activates the other reaction partner, enabling novel cooperative catalysis.

The development of these catalytic systems remains a significant challenge but holds the potential to transform the use of boron reagents from stoichiometric activators to efficient and recyclable catalysts.

Expansion of Substrate Scope and Reaction Diversity for Complex Molecule Synthesis

A major area of ongoing research is the expansion of the types of molecules (substrates) and reactions that can be effectively mediated by this compound. This is particularly crucial for the efficient synthesis of complex, high-value molecules like natural products and pharmaceuticals.

Initially recognized for its utility in the syn-selective aldol (B89426) reactions of ketones, the application of Bu₂BOTf has broadened significantly. Research has demonstrated its effectiveness with a more diverse range of carbonyl donors. For instance, its use has been extended to carboxylic esters and morpholine (B109124) carboxamides, which were historically considered challenging substrates for enolization under mild conditions. This expansion provides new retrosynthetic pathways for chemists.

The diversity of reactions promoted by Bu₂BOTf is also a key area of growth. Beyond the classic aldol reaction, its applications now include:

Mukaiyama Aldol Reactions: Promoting the addition of silyl (B83357) enol ethers to carbonyl compounds. chemicalbook.com

Glycosylations: Acting as a promoter for the formation of glycosidic bonds, a critical step in the synthesis of complex carbohydrates. chemicalbook.com

heyigasglobal.comtamu.edu-Wittig Rearrangements: Facilitating this rearrangement to create contiguous stereocenters without the need for strong bases. chemicalbook.com

Aldol-Type Cyclizations: Enabling the stereoselective synthesis of cyclic ethers. chemicalbook.com

The utility of these methods is showcased in the total synthesis of complex natural products, where the stereochemical control offered by Bu₂BOTf-mediated reactions is often a critical design element. researchgate.netresearchgate.netnih.gov Future work will likely focus on applying this reagent to even more challenging molecular scaffolds and developing new tandem reactions that can rapidly build molecular complexity from simple precursors.

| Reaction Type | Substrate Class | Key Application/Advantage |

|---|---|---|

| Asymmetric Aldol Reaction | Ketones, Aldehydes | High syn-diastereoselectivity via Z-enolate formation. |

| Asymmetric Aldol Reaction | Carboxylic Esters & Amides | Access to chiral β-hydroxy esters and amides from traditionally difficult substrates. |

| Mukaiyama Aldol-Type Reaction | Silyl Enol Ethers | Synthesis of β-alkoxy carbonyl compounds. chemicalbook.com |

| Glycosylation | Trichloroacetimidates | Acts as an effective promoter for creating glycosidic linkages. chemicalbook.com |

| Aldol-Type Cyclization | Carbonyl Compounds | Stereoselective synthesis of complex cyclic ethers. chemicalbook.com |

| heyigasglobal.comtamu.edu-Wittig Reaction | Glycolate (B3277807) Esters | Formation of 1,2-diols with two new stereocenters under mild conditions. chemicalbook.com |

Green Chemistry Considerations and Sustainable Applications of Boron-Mediated Processes

Integrating the principles of green chemistry into synthetic methodologies is a paramount goal for modern chemical research. Boron-mediated processes, including those using Bu₂BOTf, offer both opportunities and challenges in this regard.

| Green Chemistry Principle | Relevance to Bu₂BOTf-Mediated Processes | Future Research Opportunity |

|---|---|---|

| Waste Prevention | Stoichiometric use generates boron-containing waste. The triflate component can also contribute to waste streams. | Development of catalytic systems (see 8.1) and methods for recycling boron byproducts. wipo.intgoogle.com |

| Atom Economy | Aldol and addition reactions are inherently atom-economical, incorporating most atoms from the reactants into the final product. | Designing tandem reactions that maximize atom economy by forming multiple bonds in a single operation. |

| Safer Solvents & Auxiliaries | Bu₂BOTf is typically used in chlorinated solvents like dichloromethane, which are environmentally hazardous. sigmaaldrich.com | Investigating the efficacy of Bu₂BOTf reactions in greener solvents, such as ionic liquids or bio-based solvents. ijrra.netresearchgate.netnih.gov |

| Design for Energy Efficiency | Many Bu₂BOTf-mediated reactions are performed at low temperatures (-78 °C) to ensure high selectivity, which is energy-intensive. | Developing highly selective reagents or catalysts that can operate effectively at ambient temperatures. |

Future research will be critical in addressing the current limitations. A major focus will be on the replacement of hazardous reaction solvents. While Bu₂BOTf is commonly sold and used in dichloromethane, studies exploring its utility in more benign alternatives like cyclopentyl methyl ether (CPME) or even ionic liquids could significantly improve its environmental profile. ijrra.netresearchgate.net

Furthermore, the development of methods to recover and recycle the boron-containing byproducts from the reaction waste stream is a significant opportunity. While patents exist for recycling boron trifluoride complexes, specific and efficient methods for recycling the dibutylborinic acid derivatives resulting from Bu₂BOTf reactions are needed. wipo.intgoogle.com Success in this area would substantially enhance the sustainability and economic viability of using these reagents on an industrial scale.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying dibutylboranyl trifluoromethanesulfonate (CAS 60669-69-4) to achieve high purity for catalytic applications?

- Methodological Answer : Synthesis typically involves reacting dibutylborane derivatives with trifluoromethanesulfonic acid under anhydrous conditions. Purification can be achieved via vacuum distillation or recrystallization in inert solvents (e.g., dichloromethane). Purity validation should use gas chromatography (GC) (>92.0% threshold, as per industrial standards) and chelometric titration for boron quantification . Gravimetric analysis, as applied to hafnium triflate (post-ignition to oxide), may also be adapted for residual metal detection .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Infrared (IR) spectroscopy : To confirm the presence of triflate (SO₃⁻) and B-O bonds.

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR for trifluoromethyl groups and ¹¹B NMR for boron coordination.

- Elemental analysis : Gravimetric methods for boron and sulfur content, similar to hafnium triflate analysis .

- Thermogravimetric analysis (TGA) : To assess thermal stability under argon atmospheres .

Q. What are the critical storage and handling protocols for this compound to prevent degradation?

- Methodological Answer : Store under argon in light-protected containers at temperatures below 4°C. Moisture-sensitive handling requires glovebox or Schlenk line techniques. Degradation products (e.g., hydrolyzed boron species) can be monitored via periodic GC or NMR analysis .

Advanced Research Questions

Q. How does this compound act as a Lewis acid catalyst in asymmetric synthesis, and what experimental parameters optimize its enantioselectivity?

- Methodological Answer : The compound’s boron center coordinates with electron-deficient substrates, activating them for nucleophilic attack. Enantioselectivity can be enhanced by:

- Solvent choice : Low-polarity solvents (e.g., toluene) improve stereochemical control.

- Temperature modulation : Reactions at –20°C to 0°C reduce kinetic interference.

- Additives : Chiral ligands (e.g., binaphthol derivatives) can amplify asymmetric induction. Kinetic studies using in-situ FTIR or Raman spectroscopy are recommended to track intermediate formation .

Q. What computational strategies can predict the reactivity and stability of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model boron’s electrophilicity and triflate dissociation energetics. Parameters like LogP (3.15–3.20 range, inferred from analogs ) predict solubility in mixed solvents. AI-driven retrosynthetic tools (e.g., pathway optimization via S-alkylation steps, as in methyl triflate synthesis ) may identify scalable routes.

Q. How can researchers resolve contradictions in reported purity data for this compound across different batches?

- Methodological Answer : Discrepancies often arise from analytical method variability. For example:

- GC vs. titration : GC detects volatile impurities, while chelometric titration quantifies active boron content .

- Batch comparison : Cross-validate using multiple techniques (e.g., NMR for structural conformity ). Statistical tools like principal component analysis (PCA) can identify outlier batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.